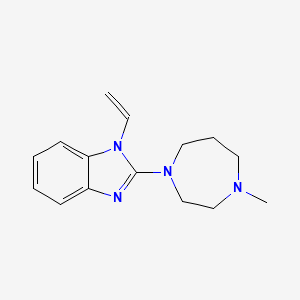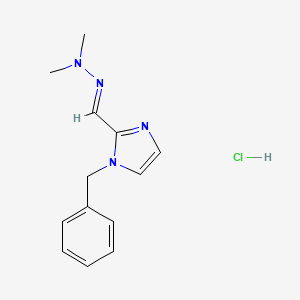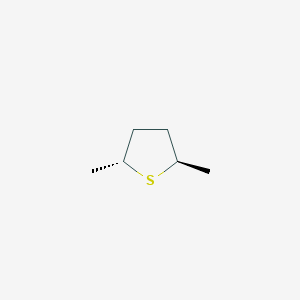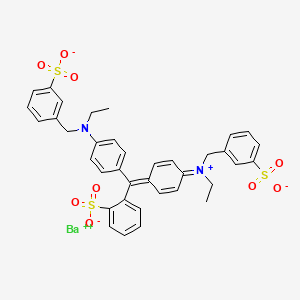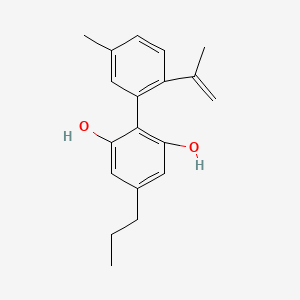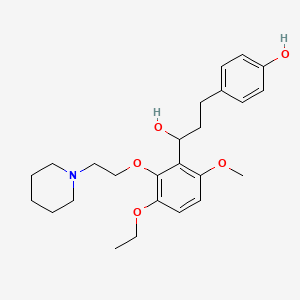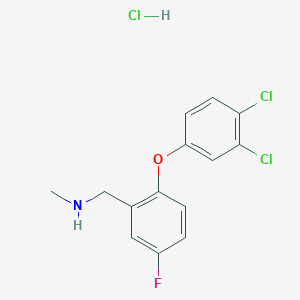
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of dichlorophenoxy and fluorophenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenol and 5-fluoro-2-nitroaniline.
Nitration: The 3,4-dichlorophenol undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst.
Coupling Reaction: The resulting amine is coupled with 5-fluoro-2-nitroaniline through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dichlorophenoxy) triethylamine
- 1-[2-(3,4-Dichlorophenoxy)propanoyl]-3-pyrrolidinecarboxylic acid hydrochloride
Uniqueness
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride is unique due to the presence of both dichlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in scientific studies.
Propiedades
Número CAS |
289716-93-4 |
|---|---|
Fórmula molecular |
C14H13Cl3FNO |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
1-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H12Cl2FNO.ClH/c1-18-8-9-6-10(17)2-5-14(9)19-11-3-4-12(15)13(16)7-11;/h2-7,18H,8H2,1H3;1H |
Clave InChI |
BXBKNFSQKDGBOY-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


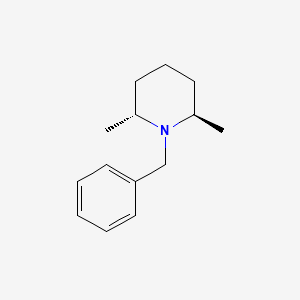
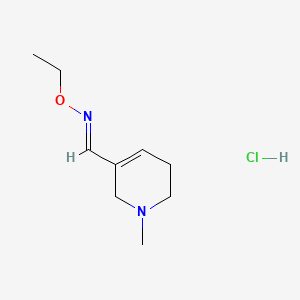

![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)

![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
